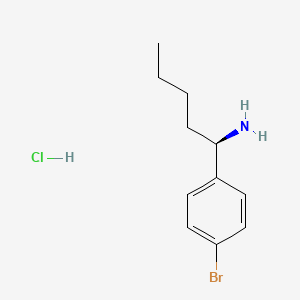

(R)-1-(4-bromophenyl)pentan-1-amine hydrochloride

Description

Chemical Identity and Nomenclature

(R)-1-(4-Bromophenyl)pentan-1-amine hydrochloride is a chiral organic compound with a brominated aromatic system and a pentylamine chain. Its systematic IUPAC name is (1R)-1-(4-bromophenyl)pentan-1-amine hydrochloride , reflecting the stereochemistry at the chiral carbon and the substitution pattern on the phenyl ring. The compound is identified by the CAS Registry Number 1391414-30-4 .

Table 1: Key Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇BrClN |

| Molecular Weight | 278.62 g/mol |

| CAS Number | 1391414-30-4 |

| SMILES Notation | Cl.CCCCC@@HC₁=CC=C(Br)C=C₁ |

| InChIKey | XWMATEXNOIDDRI-LLVKDONJSA-N |

The hydrochloride salt enhances the compound’s stability and solubility in polar solvents, a common modification for amine-containing pharmaceuticals.

Structural Features and Stereochemistry

The molecule comprises a 4-bromophenyl group attached to a pentan-1-amine backbone, with a chiral center at the first carbon of the pentyl chain. The (R) configuration is critical for its stereochemical interactions, as confirmed by the Cahn-Ingold-Prelog priority rules applied to the SMILES string CCCC[C@@H](C₁=CC=C(Br)C=C₁)N.

Key Structural Attributes :

- Aromatic System : The bromine atom at the para position of the phenyl ring creates electronic asymmetry, influencing reactivity in cross-coupling reactions.

- Aliphatic Chain : The pentyl chain contributes to lipophilicity, with a calculated logP of ~3.5, favoring membrane permeability.

- Chiral Center : The (R)-enantiomer exhibits distinct biological and chemical behavior compared to its (S)-counterpart, as seen in analogous compounds like (S)-1-(4-bromophenyl)pentan-1-amine.

Figure 1 : Stereochemical representation of the (R)-configuration, highlighting the spatial arrangement of the pentyl chain relative to the bromophenyl group.

Physical Properties

While experimental data for the hydrochloride salt are limited, its properties can be inferred from related compounds:

Table 2: Inferred Physical Properties

The hydrochloride form typically exhibits higher solubility in water compared to the free base, a trait leveraged in pharmaceutical formulations.

Spectroscopic Characteristics

Spectroscopic data provide critical insights into the compound’s structural validation:

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR :

- ¹³C NMR :

Mass Spectrometry (MS) :

- ESI-MS : Molecular ion peak observed at m/z 242.16 ([M-Cl]⁺ for the free base).

- Fragmentation : Loss of HCl (m/z 242 → 206) and subsequent cleavage of the pentyl chain.

Infrared (IR) Spectroscopy :

Table 3: Summary of Spectral Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 7.3–7.5 (d, 2H), δ 3.1–3.3 (m, 1H) |

| ¹³C NMR | ~131 ppm (C-Br), ~52 ppm (C-N) |

| MS | m/z 242.16 ([M-Cl]⁺) |

| IR | 2500–3000 cm⁻¹ (N–H stretch) |

These spectral signatures align with structurally related bromophenylamines, confirming the compound’s identity.

Properties

IUPAC Name |

(1R)-1-(4-bromophenyl)pentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN.ClH/c1-2-3-4-11(13)9-5-7-10(12)8-6-9;/h5-8,11H,2-4,13H2,1H3;1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNPPNYDZORRNS-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1=CC=C(C=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C1=CC=C(C=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-1-(4-bromophenyl)pentan-1-amine hydrochloride is a chiral compound with the molecular formula C11H17BrClN and a molar mass of approximately 250.56 g/mol. This compound is characterized by a bromophenyl group attached to a pentan-1-amine structure, which influences its chemical properties and biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

The compound is typically encountered as a hydrochloride salt, enhancing its solubility in aqueous environments. The synthesis of this compound can be achieved through various methods, including:

- Bromination : Introducing a bromine atom at the para position of the phenyl ring.

- Chiral Resolution : Separating the racemic mixture into its enantiomers using chiral chromatography.

- Hydrochloride Formation : Converting the enantiomer to its hydrochloride salt by reacting with hydrochloric acid.

Biological Activity

Preliminary studies suggest that this compound exhibits notable biological activities, particularly in relation to neurotransmitter systems. Its interactions with various receptors have been investigated, indicating potential effects on:

- Dopaminergic Systems : The compound may act as an agonist or antagonist at dopamine receptors, influencing dopaminergic signaling pathways.

- Serotonergic Systems : Similar compounds have shown effects on serotonin receptors, suggesting potential antidepressant properties.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neurotransmitter Modulation | Interaction with dopamine and serotonin receptors |

| Potential Therapeutic Uses | Investigation for treatment of neurological disorders |

| Mechanism of Action | Agonist/antagonist effects on receptor activity |

The mechanism of action for this compound involves its binding affinity to specific receptors. It may modulate various biochemical pathways by acting on enzymes and receptor sites, leading to changes in cellular signaling and function. The presence of the bromine atom in the structure is believed to enhance its interaction with biological targets compared to similar compounds lacking this substitution.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (R)-1-(3-bromophenyl)propan-1-amine hydrochloride | C9H13BrClN | Different bromophenyl position |

| (R)-1-(4-chlorophenyl)pentan-1-amine hydrochloride | C11H17ClN | Substituted chlorine instead of bromine |

| (R)-1-(4-fluorophenyl)pentan-1-amine hydrochloride | C11H17FClN | Fluorine substitution offers different reactivity |

These comparisons highlight how variations in halogen substitution can lead to different biological activities and pharmacokinetic profiles.

Case Studies and Research Findings

Research has shown that compounds similar to this compound exhibit varying degrees of effectiveness in modulating neurotransmitter systems. For instance:

- A study investigating the effects of various substituted phenylamines on dopamine receptor activity found that brominated compounds often displayed enhanced binding affinity compared to their non-brominated counterparts.

- Another case study focused on the antidepressant potential of similar amines, demonstrating that modifications in the amine structure significantly affect therapeutic outcomes.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₇BrClN

- Molar Mass : Approximately 250.56 g/mol

- Structure : The compound features a bromophenyl group attached to a pentan-1-amine backbone, enhancing its solubility and reactivity in biological systems.

Pharmaceutical Research

(R)-1-(4-bromophenyl)pentan-1-amine hydrochloride is primarily investigated for its therapeutic potential in treating various neurological disorders. Its structural characteristics suggest interactions with neurotransmitter systems, particularly dopamine and norepinephrine, which are crucial in mood regulation and cognitive functions.

Potential Uses :

- Antidepressant : Studies indicate that the compound may enhance neurotransmitter release or inhibit reuptake, contributing to its antidepressant effects.

- Anxiolytic Effects : Its modulation of serotonin receptors suggests possible applications in anxiety treatment.

Organic Synthesis

The compound serves as an important building block in the synthesis of complex organic molecules. Its chiral nature allows it to be utilized in creating enantiomerically pure substances, which are essential for developing new pharmaceuticals.

Applications in Synthesis :

- Chiral Building Block : Used to synthesize other chiral compounds with specific biological activities.

- Precursor for Drug Development : It has been employed in the synthesis of various drug candidates due to its functional amine group.

Neurotransmitter Modulation

Research indicates that this compound exhibits stimulant properties influencing neurotransmitter systems. This interaction is significant for managing conditions such as depression and anxiety.

Anticancer Potential

Recent studies have explored the anticancer properties of compounds structurally related to this compound. For instance, derivatives with similar bromophenyl substitutions have shown enhanced cytotoxicity against various cancer cell lines, such as A549 (human lung adenocarcinoma) cells.

Comparison with Similar Compounds

Data Table: Physicochemical and Application Profiles

| Compound Name | Molecular Weight | Melting Point | Optical Purity | Key Application |

|---|---|---|---|---|

| (R)-1-(4-Bromophenyl)ethylamine HCl | 236.53 g/mol | 235–241°C | >99% ee | Asymmetric catalysis |

| (S)-1-(4-Bromophenyl)ethanol | 201.06 g/mol | Not reported | >97% ee | Chiral alcohol synthesis |

Preparation Methods

Preparation of 4-Bromophenyl Intermediates

A key intermediate is 4-bromophenylhydrazine hydrochloride, which can be prepared by diazotization and reduction of 4-bromoaniline:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| Diazotization | 4-bromoaniline reacted with sodium nitrite in 37% HCl at 0–5 °C | 1–1.5 h reaction time | Formation of diazonium salt |

| Reduction | Addition of zinc powder in 37% HCl and water at 15–20 °C | Reaction until completion, pH adjusted to 10 with NaOH | 4-bromophenylhydrazine crude product |

| Purification | Dissolution in water at 60 °C, activated carbon decolorization, filtration, crystallization at 5 °C | 1–2 h incubation | Pure 4-bromophenylhydrazine |

| Salification | Dissolution in 37% HCl at 60–70 °C, cooling to 20 °C, filtration, acetone washing | Drying | 4-bromophenylhydrazine hydrochloride (99% purity, 38% yield) |

This method is detailed in a 2013 patent, emphasizing temperature control and pH adjustment for optimal yield and purity.

Introduction of the Pentan-1-amine Side Chain

To obtain the chiral amine structure, a common approach involves:

- Synthesis of α-bromoketones via bromination of aryl pentanones.

- Subsequent reaction with amines to form the corresponding amine derivatives.

For example, the preparation of related compounds involves:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| Friedel-Crafts Acylation | Acylation of aromatic rings (e.g., toluene) with valeroyl chloride | Catalyzed by Lewis acids | Formation of aryl pentanone ketones |

| α-Bromination | Bromination of ketones with bromine and AlCl3 catalyst | Room temperature | α-Bromoketones |

| Amination | Reaction of α-bromoketones with amines (e.g., pyrrolidine) in ether solvents at 0 °C to room temperature | Stirring 1–24 h | Formation of amine derivatives |

Though the example uses pyrrolidine, the methodology is adaptable for introducing pentan-1-amine groups with proper amine nucleophiles.

Stereoselective Synthesis and Salt Formation

For chiral amines like (R)-1-(4-bromophenyl)pentan-1-amine, stereoselective synthesis can be achieved via:

- Use of chiral starting materials or chiral catalysts in Grignard or related addition reactions.

- Activation of hydroxyl groups followed by reductive deoxygenation under catalytic hydrogenation conditions (Pd/C catalyst) to preserve stereochemistry.

- Formation of hydrochloride salts by treatment with HCl in ether or aqueous media to facilitate crystallization and purification.

An example process for a related chiral amine involves:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| Grignard Reaction | Reaction of chiral ketone with aryl bromide under Grignard conditions | THF solvent, low temperature | Formation of chiral alcohol intermediate |

| Activation & Deoxygenation | Activation of -OH with methanesulfonic acid and reductive deoxygenation using Pd/C catalyst under H2 pressure | 25–30 °C, 2–4 h | Chiral amine formation |

| Demethylation (if necessary) | Treatment with BBr3 for demethylation | Room temperature | Phenolic or amine derivatives |

| Salt Formation | Treatment with ethereal HCl or aqueous HCl | Precipitation of hydrochloride salt | Pure chiral amine hydrochloride |

This approach offers high yields (~90%) and good stereochemical control, suitable for pharmaceutical applications.

Summary Data Table of Preparation Methods

Research Findings and Considerations

- Temperature and pH control are critical in diazotization and reduction steps to avoid side reactions and maximize yield of 4-bromophenylhydrazine intermediates.

- Selective α-bromination avoids ring bromination, ensuring functionalization at the ketone α-position for subsequent amination.

- Catalytic hydrogenation with Pd/C enables reductive deoxygenation while maintaining stereochemistry, essential for producing the (R)-enantiomer of the amine.

- Purification by crystallization of hydrochloride salts improves compound stability and facilitates handling for further applications.

- The methods are scalable and have been demonstrated in patent literature and peer-reviewed syntheses, indicating industrial relevance.

Q & A

Basic Questions

Q. What are the standard synthetic routes for (R)-1-(4-bromophenyl)pentan-1-amine hydrochloride, and what key reagents optimize yield?

- Methodology : The compound is synthesized via condensation of a bromophenyl-containing aldehyde with a pentan-1-amine precursor in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., dichloromethane). For enantiomeric purity, chiral resolution agents or asymmetric catalysis may be employed. A typical protocol involves:

- Reacting bicyclo[1.1.1]pentan-1-amine hydrochloride with aldehydes (e.g., 2-formylbenzonitrile) in dichloromethane.

- Using triethylamine (3 equiv) to neutralize HCl and drive imine formation .

- Isolation via crystallization or column chromatography, followed by HCl salt precipitation.

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- Methodology :

- UV/Vis Spectroscopy : Confirm λmax at ~255 nm (similar to amine hydrochlorides with aromatic bromine substituents) .

- NMR (¹H/¹³C) : Identify aromatic protons (δ 7.3–7.5 ppm for bromophenyl), amine protons (δ 1.5–2.5 ppm), and pentyl chain signals.

- Mass Spectrometry : Compare observed molecular ion ([M+H]+) with theoretical m/z (e.g., C₁₁H₁₅BrN⁺ = 256.04).

- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodology :

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Keep at -20°C in airtight, light-resistant containers to prevent degradation .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during synthesis, and what analytical techniques validate chiral integrity?

- Methodology :

- Chiral Resolution : Use (R)-specific starting materials or employ chiral auxiliaries (e.g., Evans oxazolidinones) .

- Analytical Validation :

- Chiral HPLC : Utilize columns like Chiralpak IA with hexane/isopropanol gradients.

- Polarimetry : Measure specific rotation ([α]D²⁵) and compare with literature values for (R)-isomers .

Q. What is the compound’s stability under varying pH and temperature conditions, and how can degradation products be identified?

- Methodology :

- Accelerated Stability Studies : Incubate at 40°C/75% RH for 6 months, with periodic HPLC analysis.

- pH Stress Testing : Expose to buffers (pH 1–13) and monitor hydrolysis via LC-MS.

- Degradation Profiling : Identify byproducts (e.g., deaminated or oxidized derivatives) using high-resolution MS/MS .

Q. How does the bromophenyl moiety influence receptor binding or enzymatic interactions in biological studies?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 4-fluorophenyl or unsubstituted phenyl derivatives) in receptor-binding assays.

- Computational Docking : Model interactions using Schrödinger Suite or AutoDock to predict binding affinity at target sites (e.g., GPCRs) .

- In Vitro Testing : Use radioligand displacement assays (e.g., ³H-labeled ligands) to quantify Ki values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.